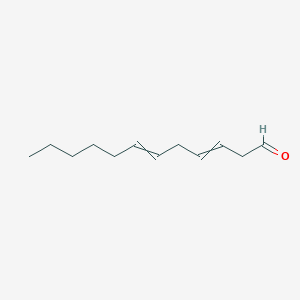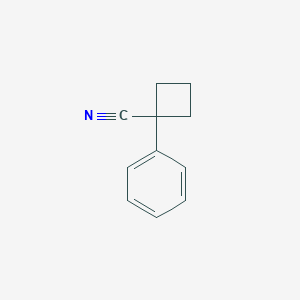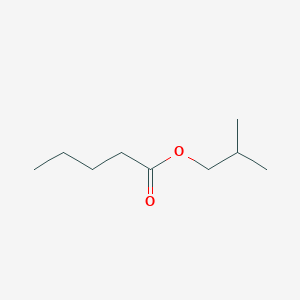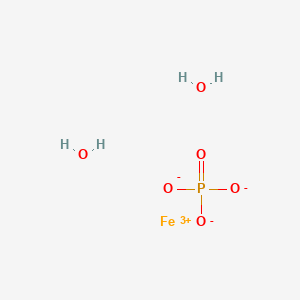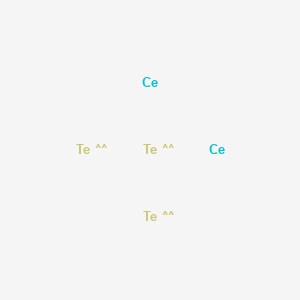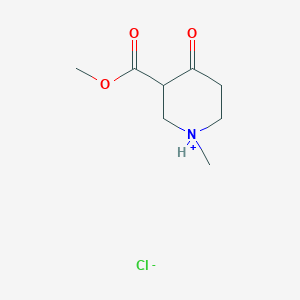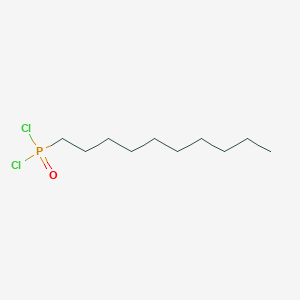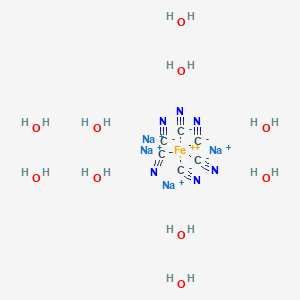
Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (oc-6-11)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar cyanide-based ferrates typically involves the use of potassium hexakis(cyano-κC)ferrate(4−) as a cyanide source. A notable example includes the one-pot synthesis method for producing 5-substituted 1H-tetrazoles, highlighting the utility of cyanide ligands in complex synthesis procedures (Zhu, Ren, & Cai, 2009).
Molecular Structure Analysis
The molecular structure of related cyanide complexes can be significantly diverse. For example, tetraphenylphosphonium tetrakis(trimethylsilanolato)ferrate(III) demonstrates the capacity of ferrate complexes to form structures with tetrahedral coordination around the iron center (Hay & Yennawar, 2018). Such insights into coordination chemistry are crucial for understanding the structural basis of the reactivity and stability of ferrate complexes.
Chemical Reactions and Properties
Ferrate compounds participate in a variety of chemical reactions due to their high oxidation states and the versatile coordination chemistry of cyanide ligands. For instance, the cyano-bridged ionic pair complexes involving ferrates exhibit unique reactivity patterns that are of interest in the synthesis of new materials and catalysis (Yi et al., 1998).
Physical Properties Analysis
The physical properties of ferrate complexes, such as solubility, crystal structure, and thermal stability, are influenced by their molecular structures and the nature of their ligands. The crystal and molecular structure analysis of sodium hexacyanoosmate, ruthenate, and ferrate decahydrates provides detailed insights into the arrangement of hexacyanometallate anions and the interaction with sodium polyhedra, which significantly impact their physical properties (Gentil et al., 1991).
Chemical Properties Analysis
The chemical properties of ferrate complexes, such as redox behavior, reactivity towards different organic and inorganic substrates, and catalytic activity, are central to their applications in various chemical processes. For example, the engineering aspects of ferrate in water and wastewater treatment highlight ferrate's strong oxidation capabilities and its potential in environmental remediation technologies (Yates, Zbořil, & Sharma, 2014).
Wissenschaftliche Forschungsanwendungen
Water and Wastewater Treatment
Ferrate(VI) compounds have been identified as promising agents for water and wastewater treatment due to their strong oxidative capabilities and potential to produce less toxic byproducts compared to traditional treatment chemicals like chlorine. Studies have demonstrated ferrate(VI)'s efficiency in removing a wide range of contaminants, including organic compounds, heavy metals, and pathogens, through oxidation, disinfection, and coagulation processes in a single treatment step. The engineering aspects of ferrate use in pilot-scale water treatment processes emphasize its effectiveness in reducing total suspended solids (TSS), chemical oxygen demand (COD), biological oxygen demand (BOD), and organic matter. Additionally, ferrate(VI) has been shown to oxidize cyanide, sulfide, arsenic, phenols, anilines, and dyes, and effectively disinfect various viruses and bacteria (Yates, Zbořil, & Sharma, 2014).
Environmental Remediation
The application of ferrate(VI) in environmental remediation extends to the degradation of synthetic organic pollutants, treatment of emerging organic pollutants, oxidation of inorganic pollutants, and sewage sludge treatment. Despite the superior performance of potassium ferrate(VI) as an oxidant and disinfectant, challenges related to the instability of ferrate(VI) solutions and the high cost of solid ferrate(VI) production have been noted. Future research directions include addressing these implementation challenges and thoroughly investigating fundamental issues critical for the practical application of ferrate(VI) in environmental remediation (Jiang, 2007).
Oxidation Mechanisms and Kinetics
Understanding the kinetics and mechanisms of organic compound oxidation by ferrate(VI) and ferrate(V) is crucial for optimizing their application in water treatment and environmental remediation. Research in this area has focused on assessing the reaction rates and proposing mechanisms based on the reduction potentials and the nature of the oxidative species involved. Ferrate(V) typically oxidizes compounds through a two-electron transfer step, whereas ferrate(VI) may involve one-electron transfer steps followed by further reduction to Fe(III) or direct two-electron transfer steps. This detailed understanding of oxidation mechanisms supports the development of more efficient ferrate-based treatment strategies (Sharma, 2013).
Safety And Hazards
This compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 3 . It’s harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal .
Eigenschaften
IUPAC Name |
tetrasodium;iron(2+);hexacyanide;decahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Fe.4Na.10H2O/c6*1-2;;;;;;;;;;;;;;;/h;;;;;;;;;;;10*1H2/q6*-1;+2;4*+1;;;;;;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSUDVTVQZUDOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Fe+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20FeN6Na4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium ferrocyanide decahydrate | |
CAS RN |
14434-22-1 |
Source


|
| Record name | Sodium ferrocyanide decahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014434221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrate(4-), hexakis(cyano-C)-, tetrasodium, decahydrate, (OC-6-11)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


